![molecular formula C15H30N2O3 B13733456 tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate is a compound that features a tert-butyl group, a diethylamino group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides, which allows for the formation of tert-butyl esters through a metal-free, one-pot reaction . Another approach utilizes flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
tert-Butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate has several scientific research applications:
Biology: The compound’s unique structural properties make it useful in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate moiety can form stable complexes with various enzymes and proteins, influencing their activity and function. The diethylamino group may also play a role in modulating the compound’s interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: A similar compound used in the preparation of pharmacologically active analogues and electrocatalysis.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Uniqueness
tert-Butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple scientific fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C15H30N2O3 |
|---|---|
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C15H30N2O3/c1-8-11(4)12(13(18)17(9-2)10-3)16-14(19)20-15(5,6)7/h11-12H,8-10H2,1-7H3,(H,16,19)/t11?,12-/m1/s1 |
Clave InChI |
WBJUIFURLOOYTA-PIJUOVFKSA-N |
SMILES isomérico |
CCC(C)[C@H](C(=O)N(CC)CC)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)C(C(=O)N(CC)CC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



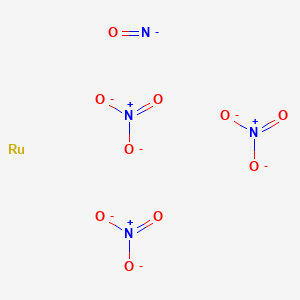

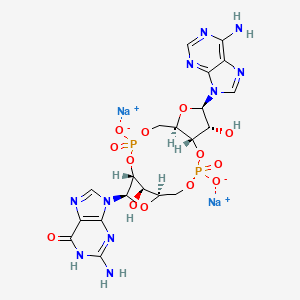

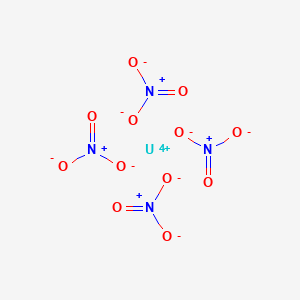

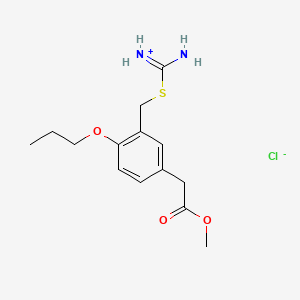
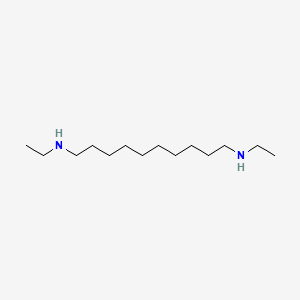
![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
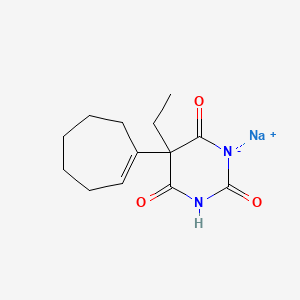
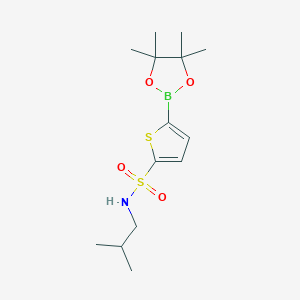

![3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)
